N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)
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Overview
Description
N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) is a complex organic compound that features a quinoline backbone with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of methoxy, chloro, and cyclopropylureido groups through various substitution reactions. The final step involves coupling the quinoline derivatives with ethane-1,1-diyl bis(carboxamide) under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases, such as cancer or infectious diseases, and studying its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) may include other quinoline derivatives with similar functional groups. Examples could include:
- 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)quinoline
- 7-methoxyquinoline-6-carboxamide derivatives
Uniqueness
The uniqueness of N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and the possibility of developing new materials with specialized properties.
Properties
Molecular Formula |
C44H40Cl2N8O8 |
---|---|
Molecular Weight |
879.7 g/mol |
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[1-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]ethyl]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C44H40Cl2N8O8/c1-22(49-41(55)29-18-27-35(20-39(29)59-2)47-14-12-37(27)61-25-8-10-33(31(45)16-25)53-43(57)51-23-4-5-23)50-42(56)30-19-28-36(21-40(30)60-3)48-15-13-38(28)62-26-9-11-34(32(46)17-26)54-44(58)52-24-6-7-24/h8-24H,4-7H2,1-3H3,(H,49,55)(H,50,56)(H2,51,53,57)(H2,52,54,58) |
InChI Key |
SZXFQOIQUOMMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl |
Origin of Product |
United States |
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